N-(2-methoxybenzyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of isothiochromene and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isothiochromene core. This can be achieved through a series of reactions including cyclization and functional group modifications. The methoxyphenylmethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group, which can be achieved using reagents such as acyl chlorides or anhydrides under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A hallucinogenic compound with a similar methoxyphenylmethyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with similar structural features used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-[(2-METHOXYPHENYL)METHYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is unique due to its combination of the isothiochromene and carboxamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H15NO3S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO3S/c1-22-15-9-5-3-7-13(15)11-19-17(20)16-10-12-6-2-4-8-14(12)18(21)23-16/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
JDMUARHPBBQMPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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